

Application Notes and Protocols for BODIPY FL C5 in Flow Cytometry

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Compound of Interest

Compound Name: Bodipy FL C5

Cat. No.: B15556581

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL C5 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoic Acid) is a green-fluorescent fatty acid analog that is widely utilized in life sciences research. Its intrinsic fluorescence and structural similarity to natural fatty acids make it an invaluable tool for investigating cellular lipid metabolism, including fatty acid uptake, trafficking, and the dynamics of lipid droplets. Flow cytometry, a powerful technique for single-cell analysis, can be coupled with **BODIPY FL C5** staining to provide quantitative data on these processes in large cell populations. These application notes provide detailed protocols for the use of **BODIPY FL C5** in flow cytometry for various research and drug development applications.

Key Applications

- Quantification of Cellular Fatty Acid Uptake: Measure the rate and extent of fatty acid incorporation into cells.
- Analysis of Lipid Droplet Content: Assess the accumulation of neutral lipids within cellular lipid droplets.
- Drug Screening for Modulators of Lipid Metabolism: Identify compounds that inhibit or enhance fatty acid uptake and storage.

- Toxicity and Cell Health Assessment: Evaluate the impact of compounds on lipid metabolism as an indicator of cellular stress.

Spectral Properties

BODIPY FL C5 is well-suited for standard flow cytometry platforms equipped with a blue laser.

Parameter	Wavelength (nm)
Excitation Maximum	~505
Emission Maximum	~512
Recommended Laser	488 nm (Blue)
Recommended Filter	530/30 BP (FITC channel)

Data Presentation

Table 1: Recommended Staining Conditions for BODIPY FL C5

Parameter	Recommended Range	Notes
Stock Solution	1-5 mM in DMSO	Store at -20°C, protected from light.
Working Concentration	1-10 µM in serum-free media or PBS	Optimal concentration should be determined empirically for each cell type and application.
Incubation Time	15-30 minutes	Longer incubation times may be necessary for some cell types but can lead to increased background.
Incubation Temperature	37°C	Physiological temperature is recommended for active uptake studies.

Table 2: Example Quantitative Data from Lipid Uptake Modulation Experiments

Cell Line	Treatment	Fold Change in Mean Fluorescence Intensity (MFI)
3T3-L1 Adipocytes	Insulin Stimulation	1.5 - 2.5
HepG2	Oleic Acid (100 µM)	2.0 - 4.0
A549	Fatty Acid Uptake Inhibitor (e.g., Sulfo-N-succinimidyl oleate)	0.2 - 0.5

Experimental Protocols

Protocol 1: General Staining Procedure for Suspension and Adherent Cells

Materials:

- **BODIPY FL C5** stock solution (1 mM in DMSO)
- Complete cell culture medium
- Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
- Flow cytometry tubes
- For adherent cells: Trypsin-EDTA or a gentle cell dissociation reagent

Procedure for Suspension Cells:

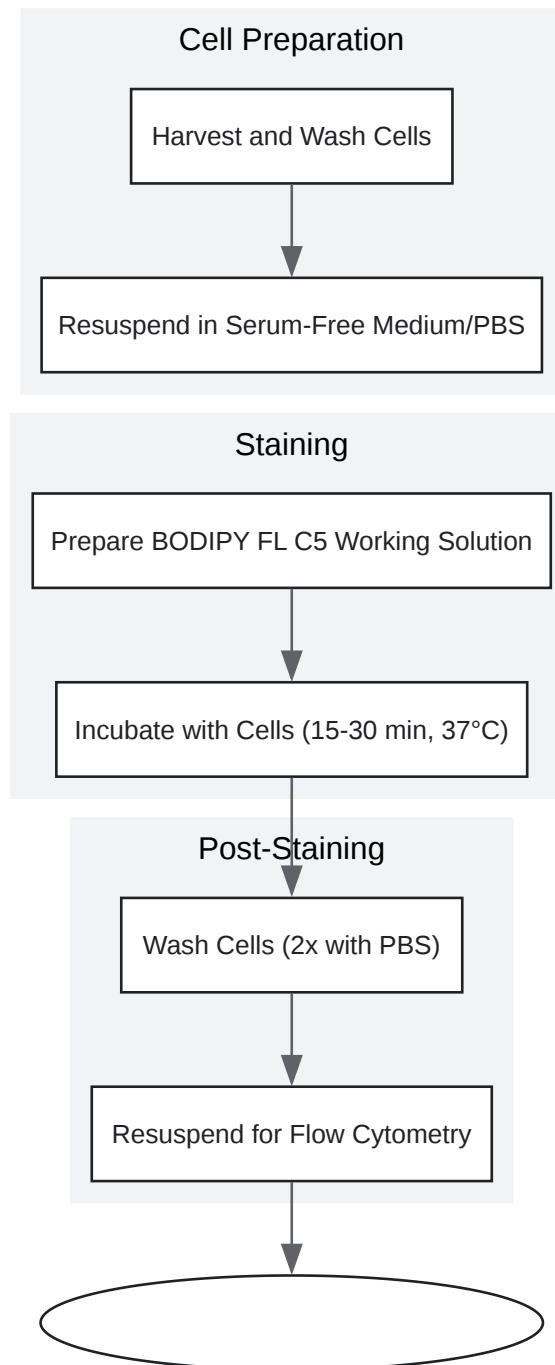
- Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
- Wash the cell pellet once with PBS and resuspend in serum-free medium or PBS to a concentration of 1×10^6 cells/mL.

- Prepare the **BODIPY FL C5** working solution (e.g., 2 μ M) in serum-free medium or PBS.
- Add the working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.
- Wash the cells twice with PBS to remove excess dye.
- Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% FBS).

Procedure for Adherent Cells:

- Culture adherent cells in a multi-well plate to the desired confluence.
- Carefully remove the culture medium.
- Wash the cells gently with PBS.
- Prepare the **BODIPY FL C5** working solution (e.g., 2 μ M) in serum-free medium or PBS.
- Add the working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
- Wash the cells twice with PBS.
- Detach the cells using Trypsin-EDTA or a gentle cell dissociation reagent.
- Neutralize the dissociation reagent with complete medium and transfer the cell suspension to a tube.
- Centrifuge the cells, wash once with PBS, and resuspend in an appropriate buffer for flow cytometry.

General Workflow for BODIPY FL C5 Staining

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Caption: General workflow for staining cells with **BODIPY FL C5** for flow cytometry.

Protocol 2: Fatty Acid Uptake Inhibition Assay

This assay is designed to screen for compounds that inhibit the cellular uptake of fatty acids.

Procedure:

- Prepare cells as described in Protocol 1.
- Pre-incubate the cells with the test compounds at various concentrations for a predetermined time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
- Without washing, add the **BODIPY FL C5** working solution to the cell suspension containing the test compounds.
- Incubate for 15-30 minutes at 37°C, protected from light.
- Proceed with the washing steps and flow cytometry analysis as described in Protocol 1.
- Analyze the data by comparing the Mean Fluorescence Intensity (MFI) of the compound-treated samples to the vehicle control. A decrease in MFI indicates inhibition of fatty acid uptake.

Protocol 3: Quantification of Lipid Droplet Content

For specific staining of neutral lipid droplets, BODIPY 493/503 is often preferred due to its higher specificity for neutral lipids. However, **BODIPY FL C5** can also be used as it gets incorporated into neutral lipids stored in droplets.

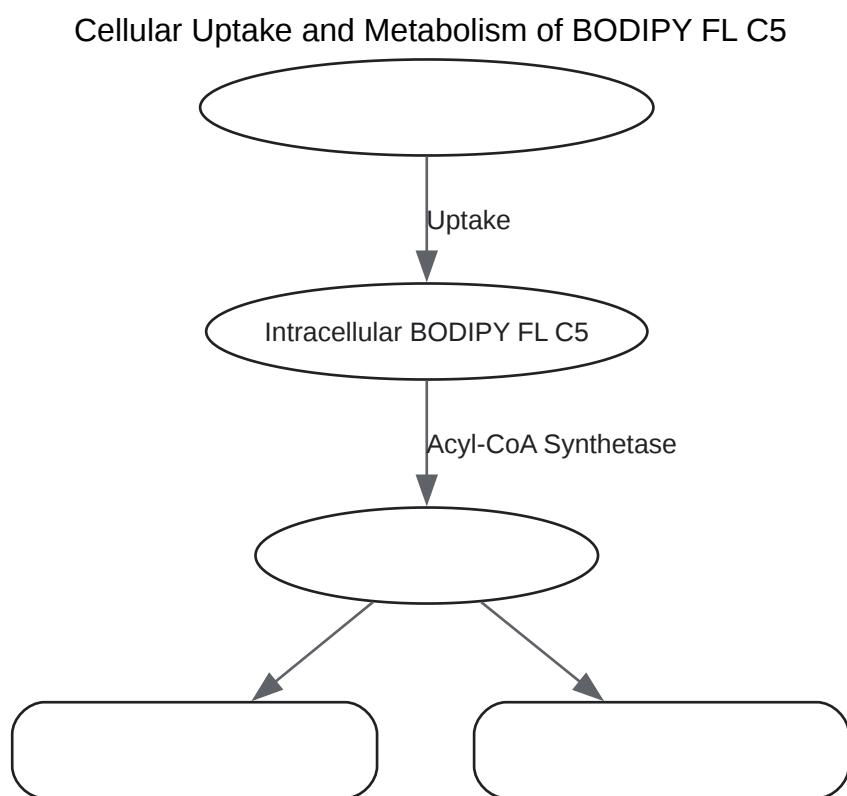
Procedure:

- Culture and treat cells to induce lipid droplet formation (e.g., with oleic acid complexed to BSA). Include an untreated control.
- Stain the cells with **BODIPY FL C5** or BODIPY 493/503 as described in Protocol 1.
- Acquire data on a flow cytometer.

- Analyze the data by comparing the MFI of the treated cells to the untreated control. An increase in MFI corresponds to an increase in lipid droplet content.

Signaling Pathway and Cellular Fate of BODIPY FL C5

BODIPY FL C5, as a fatty acid analog, is taken up by cells through fatty acid transporters and passive diffusion. Once inside the cell, it can be activated by acyl-CoA synthetases to form **BODIPY FL C5-CoA**. This activated form can then be incorporated into various lipids, including phospholipids for membrane synthesis and triglycerides for storage in lipid droplets.



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Caption: Simplified pathway of **BODIPY FL C5** uptake and metabolic fate in the cell.

Concluding Remarks

BODIPY FL C5 is a versatile and robust fluorescent probe for the quantitative analysis of cellular lipid metabolism by flow cytometry. The protocols provided herein offer a foundation for researchers to design and execute experiments to investigate fatty acid uptake and storage in various cellular contexts. Optimization of staining conditions for specific cell types and experimental goals is recommended to ensure high-quality, reproducible data.

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